8-Methyl-3-[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]-8-azabicyclo[3.2.1]octane
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Overview
Description
8-Methyl-3-[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]-8-azabicyclo[321]octane is a complex organic compound featuring a bicyclic structure with a thiadiazole moiety
Mechanism of Action
Target of Action
The primary targets of 8-Methyl-3-[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]-8-azabicyclo[32It’s known that 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to dna replication . This suggests that the compound may interact with enzymes or proteins involved in DNA replication.
Mode of Action
1,3,4-thiadiazole derivatives are known to inhibit the replication of both bacterial and cancer cells . This suggests that the compound may interact with its targets in a way that disrupts their normal function, leading to inhibition of cell replication.
Result of Action
Given its potential role in inhibiting dna replication, it can be inferred that the compound may lead to cell death or growth inhibition in both bacterial and cancer cells .
Action Environment
Environmental factors such as light, oxygen, and temperature can influence the action, efficacy, and stability of 8-Methyl-3-[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]-8-azabicyclo[3.2.1]octane . Therefore, these factors should be carefully controlled during the storage and administration of the compound to ensure its effectiveness.
Preparation Methods
The synthesis of 8-Methyl-3-[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]-8-azabicyclo[3.2.1]octane typically involves multiple steps. One common route includes the reaction of a bicyclic amine with a thiadiazole derivative under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts to facilitate the formation of the desired product . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in reduced forms of the compound.
Scientific Research Applications
8-Methyl-3-[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]-8-azabicyclo[3.2.1]octane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological systems, making it useful in studying enzyme interactions and cellular processes.
Comparison with Similar Compounds
Similar compounds include other thiadiazole derivatives such as 5-Methyl-1,3,4-thiadiazol-2-ol and 2-Amino-5-methyl-1,3,4-thiadiazole . Compared to these, 8-Methyl-3-[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]-8-azabicyclo[3.2.1]octane is unique due to its bicyclic structure, which provides enhanced stability and specific reactivity patterns. This uniqueness makes it a valuable compound for targeted applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-methyl-5-[(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)oxy]-1,3,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3OS/c1-7-12-13-11(16-7)15-10-5-8-3-4-9(6-10)14(8)2/h8-10H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVKFGPRCJAKQCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)OC2CC3CCC(C2)N3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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